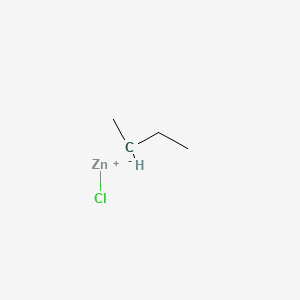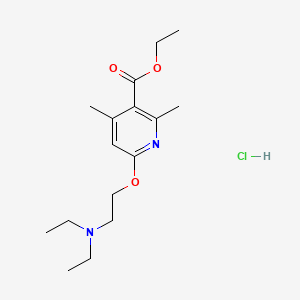![molecular formula C9H13NO2 B14458013 Prop-1-en-2-yl 3-azabicyclo[3.1.0]hexane-2-carboxylate CAS No. 76100-69-1](/img/structure/B14458013.png)
Prop-1-en-2-yl 3-azabicyclo[3.1.0]hexane-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Prop-1-en-2-yl 3-azabicyclo[3.1.0]hexane-2-carboxylate is a compound that features a bicyclic structure with a nitrogen atom incorporated into one of its rings. This compound is part of the 3-azabicyclo[3.1.0]hexane family, which is known for its presence in various biologically active molecules. These compounds are often utilized in drug design due to their ability to interact with a range of biological targets .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-azabicyclo[3.1.0]hexane derivatives, including Prop-1-en-2-yl 3-azabicyclo[3.1.0]hexane-2-carboxylate, can be achieved through several methods. One common approach involves the annulation of a cyclopropane ring to a pyrrole ring. This can be done using oxidative cyclopropanation of maleimides with aryl methyl ketones in the presence of a copper catalyst . Another method involves the palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones, which provides high yields and diastereoselectivities .
Industrial Production Methods
Industrial production of these compounds often relies on scalable and efficient synthetic routes. The palladium-catalyzed cyclopropanation method mentioned above is particularly suitable for industrial applications due to its high yield and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
Prop-1-en-2-yl 3-azabicyclo[3.1.0]hexane-2-carboxylate can undergo various chemical reactions, including:
Reduction: Reduction reactions can be carried out using common reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atom, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: MCPBA is commonly used for epoxidation reactions.
Reduction: LiAlH4 is a typical reducing agent for these compounds.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include epoxides, reduced amines, and various substituted derivatives depending on the reagents used .
Applications De Recherche Scientifique
Prop-1-en-2-yl 3-azabicyclo[3.1.0]hexane-2-carboxylate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of Prop-1-en-2-yl 3-azabicyclo[3.1.0]hexane-2-carboxylate involves its interaction with specific molecular targets. For instance, it has been shown to inhibit tubulin polymerization, which is crucial for cell division. This inhibition leads to cell cycle arrest and apoptosis in cancer cells . The compound interacts with the colchicine-binding site on tubulin, disrupting microtubule dynamics .
Comparaison Avec Des Composés Similaires
Prop-1-en-2-yl 3-azabicyclo[3.1.0]hexane-2-carboxylate can be compared with other similar compounds such as:
3-Azabicyclo[3.1.0]hexane derivatives: These compounds share a similar bicyclic structure and are known for their biological activities.
2-Azabicyclo[3.2.1]octane derivatives: These compounds have a different ring structure but also exhibit significant biological activities.
Bicyclo[2.1.1]hexane derivatives: These compounds are structurally similar but lack the nitrogen atom, which can affect their biological properties.
The uniqueness of this compound lies in its specific bicyclic structure with a nitrogen atom, which allows it to interact with a variety of biological targets and exhibit a range of biological activities .
Propriétés
Numéro CAS |
76100-69-1 |
|---|---|
Formule moléculaire |
C9H13NO2 |
Poids moléculaire |
167.20 g/mol |
Nom IUPAC |
prop-1-en-2-yl 3-azabicyclo[3.1.0]hexane-2-carboxylate |
InChI |
InChI=1S/C9H13NO2/c1-5(2)12-9(11)8-7-3-6(7)4-10-8/h6-8,10H,1,3-4H2,2H3 |
Clé InChI |
WCTAIVIOUWCLHV-UHFFFAOYSA-N |
SMILES canonique |
CC(=C)OC(=O)C1C2CC2CN1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


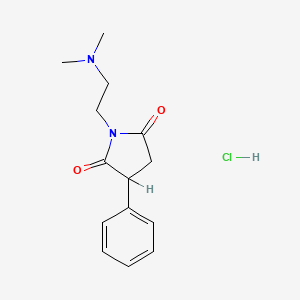
![N,N'-Bis[(3,5-di-tert-butyl-4-hydroxyphenyl)methyl]thiourea](/img/structure/B14457950.png)
![[[1,1'-Bi(cyclopentane)]-1,1'-diylbis(oxy)]bis(trimethylsilane)](/img/structure/B14457951.png)
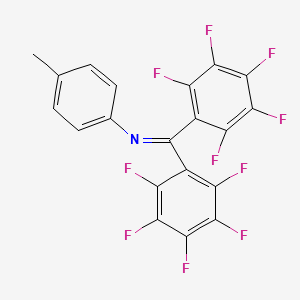
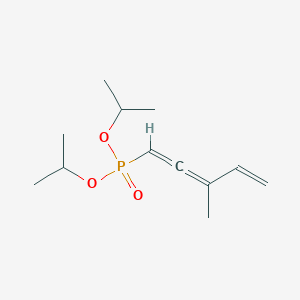
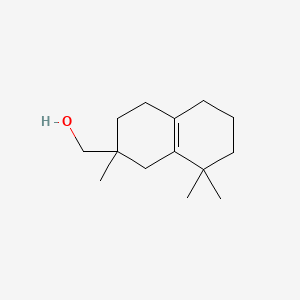
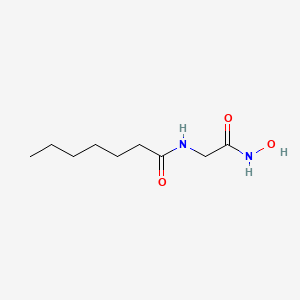
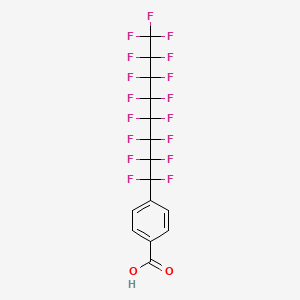
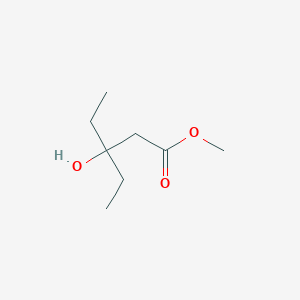
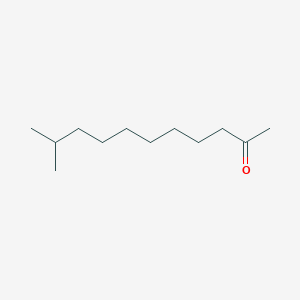
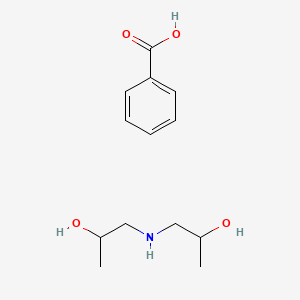
![[(E)-(1-amino-2,2,2-trichloroethylidene)amino] N-(4-ethoxyphenyl)carbamate](/img/structure/B14458002.png)
